1-Allyl-3,7-dimethylxanthine
Description
Contextualization within the Xanthine (B1682287) Alkaloid Class
Xanthines are a class of purine (B94841) alkaloids found in numerous plants and are components of widely consumed products like coffee, tea, and chocolate. nih.govresearchgate.net The parent compound of this class is xanthine (3,7-dihydropurine-2,6-dione), a product in the metabolic pathway of purine degradation. wikipedia.org The most famous members of this family are the methylxanthines: caffeine (B1668208) (1,3,7-trimethylxanthine), theophylline (B1681296) (1,3-dimethylxanthine), and theobromine (B1682246) (3,7-dimethylxanthine). nih.govresearchgate.net
These compounds are known for their physiological effects, primarily as mild stimulants and bronchodilators. wikipedia.orgnih.gov Their mechanism of action often involves the antagonism of adenosine (B11128) receptors and the inhibition of phosphodiesterase (PDE) enzymes. wikipedia.orgnih.gov 1-Allyl-3,7-dimethylxanthine fits within this class as a synthetic derivative where the hydrogen atom at the N1 position of theobromine is replaced by an allyl group. This modification is a key area of research, as substitutions on the xanthine core are known to significantly alter a molecule's affinity and selectivity for its biological targets. semanticscholar.org
Historical Perspective on Xanthine Derivatives in Pharmacological Research
The study of xanthine derivatives has a rich history in pharmacology. Theophylline, for instance, was historically a primary treatment for asthma due to its ability to relax bronchial smooth muscle. nih.govtaylorandfrancis.com Caffeine is globally recognized for its stimulant effects on the central nervous system. wikipedia.org
Early in the 20th century, chemists began to systematically synthesize derivatives of natural xanthines to improve their therapeutic properties and reduce side effects. google.com This led to the development of compounds with enhanced potency or selectivity. For example, research efforts in the mid-to-late 20th century focused on creating novel derivatives to treat obstructive airway diseases with greater specificity for the lungs. nih.gov The synthesis of this compound is a continuation of this long-standing effort to explore the chemical space around the xanthine scaffold. A patent from 1922 describes a process for its manufacture from theobromine and allyl bromide, indicating its early consideration for therapeutic use. google.com
Rationale for Academic Investigation of this compound
The academic interest in this compound stems from its potential as both a tool for understanding biological systems and as a building block for new therapeutic agents.
The chemical structure of this compound, particularly its reactive allyl group, makes it a valuable precursor for creating more complex molecules. The double bond in the allyl group is susceptible to a variety of chemical reactions, such as oxidation, reduction, and addition reactions. For instance, the allyl group can participate in 1,3-dipolar cycloaddition reactions, a powerful method for constructing novel heterocyclic rings. This has been used to synthesize isoxazoline-theobromine hybrids, demonstrating the utility of this compound as a scaffold for generating diverse chemical libraries for drug discovery. One common synthetic route to produce the compound itself is the reaction of theobromine with allyl bromide. chemicalbook.com
Studying this compound is crucial for elucidating the structure-activity relationships (SAR) of xanthine derivatives. SAR studies explore how specific chemical modifications to a core structure influence its biological activity. For xanthines, the nature and position of substituents dramatically affect their interaction with adenosine receptors (A1, A2A, etc.) and phosphodiesterases. nih.govnih.gov
Research indicates that substitution at the N1 position is critical for high affinity and selectivity at adenosine receptors. semanticscholar.org By comparing the biological activity of this compound to its parent compound theobromine (which is unsubstituted at N1) and to caffeine (which has a methyl group at N1), researchers can determine the effect of the allyl group. Studies on various xanthine analogs have shown that increasing the hydrophobicity of the side chains at positions 1 and 3 can enhance their activity at certain receptors, like the ryanodine (B192298) receptor. nih.gov The investigation of this compound contributes valuable data to this field, helping to build predictive models for designing next-generation xanthine-based compounds with tailored pharmacological profiles. semanticscholar.orgnih.gov For example, it has been investigated as a selective adenosine A1 receptor antagonist. scbt.com
Table 2: Comparison of Common Xanthine Alkaloids
| Compound | Structure | Key Substituents |
|---|---|---|
| Xanthine | - | None |
| Caffeine | 1,3,7-trimethyl | 1-CH₃, 3-CH₃, 7-CH₃ |
| Theophylline | 1,3-dimethyl | 1-CH₃, 3-CH₃ |
| Theobromine | 3,7-dimethyl | 3-CH₃, 7-CH₃ |
| This compound | 1-allyl, 3,7-dimethyl | 1-CH₂CH=CH₂, 3-CH₃, 7-CH₃ |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13N4O2+ |
|---|---|
Molecular Weight |
221.24 g/mol |
IUPAC Name |
3,7-dimethyl-1-prop-2-enyl-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C10H13N4O2/c1-4-5-14-9(15)7-8(11-6-12(7)2)13(3)10(14)16/h4,6-7H,1,5H2,2-3H3/q+1 |
InChI Key |
PPCHVENJOCDRQU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=[N+](C2C(=O)N(C1=O)CC=C)C |
Origin of Product |
United States |
Chemical Synthesis and Synthetic Methodologies of 1 Allyl 3,7 Dimethylxanthine
Alkylation Strategies for N-Substitution
The primary method for synthesizing 1-Allyl-3,7-dimethylxanthine involves the N-alkylation of a xanthine (B1682287) precursor. This strategy focuses on introducing an allyl group at a specific nitrogen atom within the xanthine's purine (B94841) ring system.
Primary Synthetic Route: N-Alkylation of 3,7-Dimethylxanthine (Theobromine) with Allyl Bromide
The most common and direct approach for the synthesis of this compound is the N-alkylation of 3,7-Dimethylxanthine, also known as theobromine (B1682246), with allyl bromide. chemicalbook.com This reaction targets the nitrogen atom at the 1-position of the theobromine molecule.
The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Researchers have explored various parameters to optimize this process, including the choice of solvent, base, and temperature.
Commonly used solvents include N,N-dimethylformamide (DMF) and absolute alcohol. chemicalbook.comgoogle.com The selection of the base is crucial for the deprotonation of the theobromine, facilitating the nucleophilic attack on the allyl bromide. Bases such as sodium tert-butoxide and caustic potash (potassium hydroxide) have been successfully employed. chemicalbook.comgoogle.com
Reaction temperatures can vary significantly, typically ranging from 30°C to 150°C. google.com For instance, one procedure utilizing sodium tert-butoxide in DMF involves stirring at 150°C for 12 hours, followed by an additional 12 hours at 100°C. chemicalbook.com In contrast, a method using caustic potash in absolute alcohol involves boiling the reaction mixture for several hours. google.com More recent advancements have utilized phase-transfer catalysts like tetrabutylammonium bromide to improve reaction rates in biphasic systems, which can shorten reaction times from 12 hours to 4 hours at 60°C.
Below is a table summarizing various reaction conditions for the synthesis of this compound:
| Base | Solvent | Temperature | Duration |
|---|---|---|---|
| Sodium t-butanolate | N,N-dimethyl-formamide | 150°C then 100°C | 12h then 12h |
| Caustic Potash (Potassium Hydroxide) | Absolute Alcohol | Boiling | Multiple hours |
| Potassium Carbonate | Dimethylformamide | Not specified | Not specified |
| Not specified (with phase-transfer catalyst) | Biphasic system | 60°C | 4 hours |
Historically, the synthesis of this compound was achieved by reacting 3,7-dimethylxanthine with allyl iodide under pressure. google.com J. von Braun and E. Muller, for example, obtained the compound by heating theobromine with allyl iodide and an alkali at 100°C under pressure. google.com This method was analogous to the known process for manufacturing caffeine (B1668208). google.com
A significant advancement in the synthesis was the development of a process that utilized allyl bromide at lower temperatures and without the need for pressure, which was unexpected given that allyl iodide is typically more reactive. google.com This newer process, which could be carried out in a diluting agent like water or alcohol, offered a simpler and more accessible route to this compound. google.com
A key challenge in the alkylation of theobromine is achieving selectivity for the N-1 position. The presence of multiple nitrogen atoms in the xanthine ring system can lead to competitive alkylation at other positions. The lower yields sometimes observed can be attributed to competition between the desired reaction and side reactions involving the base. wordpress.com
To enhance the nucleophilic character of the imide at the N-1 position and improve selectivity, a strong base is used to remove the proton. wordpress.com However, strongly basic and nucleophilic conditions can also promote undesired side reactions. wordpress.com To circumvent some of these challenges, it has been suggested that using sodium theobromine, prepared from the reaction of theobromine and sodium carbonate, could avoid competitive reactions. wordpress.com The use of non-reactive strong bases like lithium diisopropylamine (LDA), sodium hydride, or triethylamine has also been proposed to overcome these issues. wordpress.com
Alternative Synthetic Approaches and Transformations
While N-alkylation remains the primary route, other synthetic methodologies for related xanthine derivatives have been explored.
Photochemistry offers an alternative pathway for the synthesis of xanthine derivatives. For instance, 1-allyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been obtained through the photolysis of 1-(5'-oxohexyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione (pentoxifylline). researchgate.net This reaction proceeds under conditions that favor singlet excited states, and the yields can be increased by the presence of naphthalene or molecular oxygen. researchgate.net Conversely, triplet sensitizers such as acetophenone, benzophenone, and acetone decrease the yields. researchgate.net The xanthine moiety can also react from a triplet state via a radical mechanism, with yields being significantly improved by the addition of catalytic amounts of di-tert-butyl peroxide. researchgate.net
Chemical Reactions and Transformations of the this compound Core
The this compound molecule possesses several reactive sites, including the purine ring system and the allyl group. These sites allow for a variety of chemical transformations, leading to the formation of diverse derivatives.
Oxidation Reactions and Derivative Formation
The allyl group in this compound is susceptible to oxidation, which can lead to the formation of various derivatives. One notable reaction is the interaction with halogens. For example, the reaction of 1-allyltheobromine with bromine in chloroform has been shown to result in the formation of 1-(2,3-dibromopropyl)theobromine. This addition reaction at the double bond of the allyl group provides a pathway to further functionalized derivatives.
Furthermore, the double bond of the allyl group can participate in cycloaddition reactions. A significant example is the 1,3-dipolar cycloaddition with nitrile oxides. This reaction has been utilized to synthesize isoxazoline-theobromine hybrids, such as 1-[5-(3-arylisoxazolin-2-yl)methyl]-3,7-dimethylxanthines. These reactions demonstrate the utility of the allyl group as a handle for constructing more complex heterocyclic systems.
Reduction Reactions and Dihydro Derivatives
The allyl group of this compound can undergo reduction to yield the corresponding saturated propyl derivative, 1-propyl-3,7-dimethylxanthine. This transformation is typically achieved through catalytic hydrogenation. In this process, the compound is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). The hydrogen adds across the double bond of the allyl group, resulting in the formation of a propyl group. This reaction is a common and efficient method for the saturation of carbon-carbon double bonds in organic synthesis. The resulting 1-propyl-3,7-dimethylxanthine is a distinct chemical entity with its own unique properties and biological activities.
| Starting Material | Reagents | Product | Transformation |
| This compound | H₂, Pd/C | 1-Propyl-3,7-dimethylxanthine | Reduction of the allyl group |
Nucleophilic Substitution Reactions at Specific Positions
The purine core of this compound is susceptible to nucleophilic substitution reactions, although to a lesser extent than some other heterocyclic systems. The electron-withdrawing nature of the carbonyl groups and the nitrogen atoms can render certain carbon atoms of the purine ring electrophilic. Positions C6 and C8 are known to be potential sites for nucleophilic attack under specific conditions. While the synthesis of this compound itself involves a nucleophilic attack by the theobromine anion on allyl bromide (an SN2 reaction), further substitutions on the purine ring would likely require activation, for instance, by introducing a good leaving group at the C8 position. The introduction of various substituents at this position can significantly alter the pharmacological profile of the resulting molecule.
Optimization Strategies for Research-Scale Synthesis
The optimization of synthetic protocols is crucial for improving efficiency, reducing costs, and ensuring reproducibility, particularly in a research setting. For the synthesis of this compound, several modern optimization strategies can be applied.
Application of Factorial Design for Reaction Parameter Optimization
Factorial design is a powerful statistical tool for optimizing chemical reactions. This methodology allows for the simultaneous investigation of the effects of multiple variables (factors) on a particular outcome (response), such as reaction yield or purity. For the N-alkylation of theobromine to produce this compound, a factorial design approach could be employed to systematically study the influence of parameters like temperature, reaction time, molar ratio of reactants, and catalyst concentration.
By conducting a series of experiments where these factors are varied at different levels (e.g., high and low), it is possible to identify not only the main effects of each factor but also the interactions between them. This comprehensive understanding allows for the determination of the optimal set of conditions to maximize the yield and purity of the final product while minimizing reaction time and the use of excess reagents. While specific studies applying factorial design to the synthesis of this compound are not extensively documented in publicly available literature, the principles of this methodology are widely applicable to similar alkylation reactions in heterocyclic chemistry.
Process Analytical Technology (PAT) in Synthetic Control
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. In the context of the research-scale synthesis of this compound, PAT tools can be invaluable for real-time monitoring and control of the reaction.
Spectroscopic techniques such as Fourier-transform infrared (FTIR) or Raman spectroscopy can be used to monitor the progress of the N-alkylation reaction in real-time. By inserting a probe directly into the reaction vessel, it is possible to track the disappearance of the starting material (theobromine) and the appearance of the product (this compound) by observing changes in their characteristic spectral bands. This real-time data allows for precise determination of the reaction endpoint, preventing the formation of impurities due to prolonged reaction times or overheating. Furthermore, PAT can be used to monitor other critical parameters such as temperature and mixing, ensuring that the reaction proceeds under consistent and optimal conditions. The implementation of PAT can lead to improved process understanding, enhanced reproducibility, and higher product quality. Although specific PAT applications for the synthesis of this compound are not widely reported, the technology offers significant potential for the optimization and control of this and similar synthetic processes.
Molecular Mechanisms of Action and Target Interactions of 1 Allyl 3,7 Dimethylxanthine
Modulation of Adenosine (B11128) Receptor Signaling
1-Allyl-3,7-dimethylxanthine, a synthetic derivative of theobromine (B1682246), primarily exerts its pharmacological effects through interaction with adenosine receptors. As a member of the methylxanthine class, its mechanism involves antagonizing these receptors, which are widely distributed throughout the central nervous system and peripheral tissues. This antagonism allows it to modulate various physiological processes, including neurotransmitter release.
Influence on Adenosine Receptor Subtype Affinity (A1, A2A, A2B, A3)
The pharmacological profile of xanthine (B1682287) derivatives is significantly influenced by the substitution patterns on the xanthine core. In the case of this compound, the presence of an allyl group at the N1 position is a key determinant of its receptor affinity and selectivity.
Research comparing analogues of caffeine (B1668208) and theophylline (B1681296) has shown that substituting the 1-methyl group with an allyl substituent can enhance potency at the A2A adenosine receptor. nih.gov Specifically, this type of substitution can increase potency at the A2 receptor by approximately 7- to 10-fold, while having minimal impact on the affinity for the A1 receptor. nih.gov Some studies identify this compound and its derivatives as A1 adenosine receptor antagonists. scbt.com This suggests a degree of selectivity, a characteristic that is often sought in the development of therapeutic agents. While detailed binding affinity data (Ki values) for this compound across all adenosine receptor subtypes (A1, A2A, A2B, A3) is not extensively detailed in the provided research, the general principle holds that N1-substitution is critical for high affinity.
| Receptor Subtype | Reported Interaction/Potency |
|---|---|
| A1 | Identified as an antagonist; substitution has little effect on potency compared to 1-methylxanthines. nih.govscbt.com |
| A2A | Potency is enhanced 7- to 10-fold compared to 1-methylxanthines. nih.gov |
| A2B | No specific data available. |
| A3 | No specific data available. |
Functional Consequences of Adenosine Receptor Interaction on Cellular Processes
The antagonism of adenosine receptors by this compound leads to distinct changes in cellular function. A primary consequence of A1 receptor antagonism is the blocking of intracellular calcium (Ca²⁺) elevation that is typically induced by A1 receptor agonists. This modulation of calcium signaling can affect a multitude of cellular activities.
Furthermore, by blocking adenosine receptors, the compound can influence vasodilation and bronchodilation. lookchem.com These effects are a hallmark of many methylxanthines and contribute to their therapeutic potential in cardiovascular and respiratory conditions. lookchem.com
| Cellular Process | Effect of this compound |
|---|---|
| Intracellular Calcium Signaling | Blocks Ca²⁺ elevation induced by A1 receptor agonists. |
| Neurotransmitter Release | Modulates release through adenosine receptor antagonism. |
| Smooth Muscle Contraction | Promotes relaxation, leading to vasodilation and bronchodilation. lookchem.com |
Phosphodiesterase Inhibition and Cyclic Nucleotide Regulation
In addition to adenosine receptor antagonism, methylxanthines are known to act as inhibitors of phosphodiesterases (PDEs), enzymes responsible for the degradation of cyclic nucleotides.
Effects on Intracellular Cyclic Adenosine Monophosphate (cAMP) Levels
By inhibiting PDE activity, this compound can lead to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP). While for some methylxanthines this effect is considered minor compared to adenosine receptor antagonism, it remains a component of their mechanism of action. Studies on newly synthesized xanthine derivatives have shown that they can exhibit inhibitory activity on 3',5'-cyclic AMP phosphodiesterase, suggesting that this is a shared characteristic of the chemical class. nih.gov
Downstream Biological Cascades Mediated by cAMP Elevation
The elevation of intracellular cAMP initiates a cascade of downstream biological effects, primarily through the activation of Protein Kinase A (PKA). This signaling pathway is crucial in regulating various cellular functions. For instance, in the respiratory system, increased cAMP levels in airway smooth muscle cells lead to their relaxation and subsequent bronchodilation. lookchem.com This mechanism is a key reason for the investigation of xanthine derivatives in the management of respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD). lookchem.com
Exploration of Other Potential Molecular Targets and Enzymatic Activities
While the primary molecular targets of this compound are adenosine receptors and, to a lesser extent, phosphodiesterases, its chemical structure allows for other interactions and applications. The allyl group is susceptible to various chemical reactions, including oxidation, reduction, and substitution, which can be utilized to synthesize new derivatives with potentially different biological activities. For example, the allyl group can participate in 1,3-dipolar cycloaddition reactions, which is a method for creating complex heterocyclic systems. Research has also explored the potential for anti-inflammatory and anti-cancer properties, which may involve other molecular pathways that are still under investigation. lookchem.com
Structure Activity Relationships Sar of 1 Allyl 3,7 Dimethylxanthine and Its Analogues
Conformational Analysis and Ligand-Receptor Binding Site Interactions
The binding of a ligand like 1-Allyl-3,7-dimethylxanthine to its receptor is a dynamic process governed by the three-dimensional shape (conformation) of both the molecule and the receptor's binding site. The xanthine (B1682287) core provides a rigid scaffold that fits into the adenosine (B11128) receptor binding pocket. The substituents at various positions then form specific interactions that determine the binding affinity and stability.
Key interactions that contribute to the high affinity of xanthine antagonists include π-stacking and hydrogen bonding. nih.gov For instance, the xanthine core can engage in π-stacking interactions with aromatic amino acid residues within the receptor, such as phenylalanine. nih.gov Additionally, hydrogen bonds can form between the xanthine's carbonyl groups and amino acid residues like asparagine in the binding site. nih.gov The specific conformation adopted by the N-1 allyl group can influence how the entire molecule orients itself within the binding pocket, thereby affecting the strength of these critical interactions. Computational studies analyzing ligand-initiated hydrogen-bonding networks have revealed their importance in stabilizing the active conformation of a receptor upon binding. nih.gov
Impact of 1-Allyl Substitution on Adenosine Receptor Selectivity and Potency
The substituent at the N-1 position of the xanthine scaffold is a critical determinant of both potency and selectivity for adenosine receptor subtypes. nih.gov The size and nature of the alkyl group at this position can fine-tune the compound's pharmacological profile.
Research comparing various substituents at the N-1 position of the 3,7-dimethylxanthine (theobromine) core reveals significant differences in receptor affinity. When the N-1 methyl group of caffeine (B1668208) (1,3,7-trimethylxanthine) is replaced, the effects vary between A1 and A2A receptors. Substitution with larger groups like n-propyl, allyl, or propargyl has been shown to have little effect on potency at the A1 receptor. nih.gov However, these same substitutions can enhance potency at the A2A receptor by 7- to 10-fold. nih.gov
For example, 1-propyl-3,7-dimethylxanthine is only slightly more potent than caffeine at the A1 receptor but is about 10 times more potent at the A2A receptor. nih.gov The propargyl group, in particular, is noted to enhance A2A selectivity, which is attributed to stronger hydrophobic interactions. In contrast, semisynthetic methylxanthines, including 1-propyl-3,7-dimethylxanthine and 1-propargyl-3,7-dimethylxanthine, have been shown to be more potent than caffeine in affecting intracellular calcium release. semanticscholar.org
| N-1 Substituent | Effect on A1 Receptor Potency | Effect on A2A Receptor Potency | Reference |
|---|---|---|---|
| Methyl (Caffeine) | Baseline | Baseline | nih.gov |
| Allyl | Little to no change | ~7-10 fold increase | nih.gov |
| n-Propyl | Slight increase (~1.4x) | ~10 fold increase | nih.gov |
| Propargyl | Little to no change | ~7-10 fold increase | nih.gov |
The N-1 allyl group imparts a degree of selectivity for the A2A adenosine receptor over the A1 subtype. While substitution at the N-1 position with groups like allyl or propyl has a minimal impact on A1 affinity, it significantly boosts A2A affinity. nih.gov This differential effect is a cornerstone of its structure-activity relationship. The binding pocket of the A1 receptor is able to accommodate larger substituents at the N-1 position, whereas the A2A receptor shows a preference for smaller alkyl groups such as methyl, ethyl, propyl, and allyl. nih.gov This distinction allows for the design of antagonists with preferential affinity for one receptor subtype over the other. The 1,3-diallyl analogue of theophylline (B1681296), for instance, is noted to be selective for the A2 receptor. nih.gov
Influence of Substituents at the 8-Position on Pharmacological Profiles (e.g., 8-sulfophenyl, 8-phenyl)
Modification at the 8-position of the xanthine ring is a common strategy to dramatically enhance antagonist potency and modulate selectivity. nih.govnih.gov
Adding an 8-phenyl group to theophylline (1,3-dimethylxanthine) increases its potency as an adenosine receptor antagonist by 25-35 times. nih.govbohrium.com This enhancement is also observed in other 1,3-dialkylxanthines. nih.gov For example, 1,3-dipropyl-8-phenylxanthine (B136342) is a potent and somewhat selective A1-receptor antagonist. nih.govbohrium.com The introduction of an 8-phenyl group to a xanthine core generally leads to potent antagonists, often in the nanomolar range. nih.gov
Conversely, introducing a polar, water-soluble group like a p-sulfophenyl or p-carboxyphenyl substituent at the 8-position tends to reduce potency compared to the 8-phenyl parent compound. nih.govbohrium.com However, these water-soluble antagonists are still significantly more potent than theophylline. nih.govbohrium.com A key consequence of adding a group like 8-p-sulfophenyl is the potential loss of receptor selectivity. For instance, the notable A1 selectivity of 1-isoamyl-3-isobutylxanthine (B1218517) is retained in its 8-phenyl derivative but is almost completely lost in the 8-p-sulfophenyl derivative. nih.govbohrium.com This strategy of adding functionalized chains is often employed to create antagonists with improved water solubility for in vivo studies. nih.gov
| 8-Position Substituent | Effect on Potency | Effect on Selectivity | Effect on Water Solubility | Reference |
|---|---|---|---|---|
| Hydrogen (e.g., Theophylline) | Baseline | Generally non-selective | Moderate | nih.govbohrium.com |
| Phenyl | Significant increase | Can be selective (e.g., for A1) | Low | nih.govnih.govbohrium.com |
| p-Sulfophenyl | Reduced vs. Phenyl, but higher than H | Marked selectivity often lost | High | nih.govbohrium.com |
Computational Approaches to SAR Prediction and Elucidation
Computational chemistry offers powerful tools to predict and understand the structure-activity relationships of pharmacological compounds, saving significant time and resources in drug discovery.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find mathematical relationships between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov In a typical QSAR study, various molecular descriptors (representing constitutional, geometrical, physicochemical, and electronic properties) are calculated for a set of molecules with known activities. nih.gov
Statistical methods, such as multiple linear regression, are then used to build a model that correlates these descriptors with the observed activity. nih.gov A robust QSAR model must be validated internally (e.g., using cross-validation) and externally with a test set of compounds to ensure its predictive power. nih.gov These models can then be used to predict the activity of novel, unsynthesized compounds. nih.gov For xanthine derivatives, QSAR models can help identify the key structural features that favor high affinity and selectivity for a specific adenosine receptor subtype, thereby guiding the design of more effective antagonists. nih.govnih.gov
The biological activity of xanthine derivatives is intricately linked to the nature and position of their substituents. In the case of this compound and its analogues, modifications to the xanthine scaffold have been shown to significantly influence their affinity and selectivity for various biological targets, most notably adenosine receptors.
Research into the structure-activity relationships of caffeine analogues has revealed that the replacement of the 1-methyl group with an allyl substituent can enhance the potency at the A2 adenosine receptor. This suggests that the size and electronic properties of the substituent at the N1 position play a crucial role in modulating receptor interaction. The allyl group, with its double bond, introduces a degree of conformational flexibility and potential for specific hydrophobic interactions within the receptor's binding pocket.
Further illustrating the importance of substituents, studies on related xanthine derivatives have provided insights into the binding mechanisms. For instance, the analogue 1-Allyl-3,7-dimethyl-8-phenylxanthine is a selective adenosine A1 receptor antagonist. In this molecule, the phenyl group at the 8-position is believed to engage in π-π stacking interactions with aromatic residues in the A1 receptor's binding site, while the allyl group at the N1 position is thought to enhance conformational flexibility, thereby optimizing the molecule's fit within the receptor.
The nature of the substituent at the N1 position can also influence selectivity between different adenosine receptor subtypes. For example, the substitution of the allyl group with a propargyl group in a related dimethylxanthine has been shown to increase selectivity for the A2A receptor, an effect attributed to more favorable hydrophobic interactions.
The following table summarizes the influence of key structural modifications on the activity of xanthine analogues, drawing from research on compounds related to this compound.
| Structural Modification | Observed Effect on Activity | Plausible Rationale |
| N1-Allyl Substitution | Enhanced potency at A2 adenosine receptors. | The allyl group may provide optimal hydrophobic interactions and conformational flexibility within the receptor binding site. |
| N1-Propargyl Substitution | Increased selectivity for A2A adenosine receptors. | Stronger hydrophobic interactions compared to the allyl group. |
| C8-Phenyl Substitution | Contributes to A1 adenosine receptor antagonism. | The phenyl ring engages in π-π stacking with aromatic amino acid residues in the receptor's binding pocket. |
Molecular Docking and Dynamics Simulations for Binding Mode Analysis
While specific molecular docking and dynamics simulation studies exclusively focused on this compound are not extensively reported in publicly available literature, the principles of these computational techniques and findings from studies on analogous compounds can provide a robust framework for understanding its likely binding mode.
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Molecular dynamics simulations, on the other hand, provide insights into the time-dependent behavior of a molecular system, including the conformational changes of both the ligand and its target receptor upon binding. nih.gov
For xanthine derivatives acting as adenosine receptor antagonists, molecular docking studies have highlighted the importance of several key interactions within the receptor's binding pocket. These typically include:
Hydrogen Bonding: The oxygen atoms at the C2 and C6 positions of the xanthine core are common hydrogen bond acceptors, often interacting with specific amino acid residues in the receptor.
π-π Stacking: Aromatic substituents, such as a phenyl group at the C8 position, can form π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the receptor.
Based on the known structure-activity relationships of its analogues, a hypothetical binding mode for this compound at an adenosine receptor can be proposed. The dimethylxanthine core would likely anchor the molecule within the binding site through hydrogen bonds. The allyl group at the N1 position would then orient itself within a hydrophobic sub-pocket, contributing to the binding affinity and potentially influencing selectivity for different receptor subtypes.
Molecular dynamics simulations of adenosine receptors have revealed that these receptors are not static entities but possess significant flexibility. nih.gov This intrinsic flexibility plays a critical role in ligand binding and receptor activation. A simulation of this compound bound to an adenosine receptor would likely show that the allyl group's conformational freedom allows the ligand to adopt an optimal orientation to maximize its interactions with the dynamic receptor environment.
The following table outlines the probable key interactions between this compound and an adenosine receptor binding pocket, as inferred from studies on analogous compounds.
| Interaction Type | Likely Involved Moiety of this compound | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | C2 and C6 Carbonyl Oxygens | Asparagine, Serine, Threonine |
| Hydrophobic Interactions | N1-Allyl Group, N3- and N7-Methyl Groups | Leucine, Isoleucine, Valine, Alanine |
| π-π Stacking | Xanthine Ring System | Phenylalanine, Tyrosine, Tryptophan |
Preclinical Pharmacological Investigations and Biological Activities in Research Models
Neuropharmacological Research Applications
As a member of the xanthine (B1682287) family, 1-Allyl-3,7-dimethylxanthine is primarily investigated for its effects on the central nervous system, particularly its interaction with adenosine (B11128) receptors which are crucial in regulating neuronal activity.
Research into the structure-activity relationships of xanthine derivatives has demonstrated that modifications to the substituent groups can significantly alter their affinity and selectivity for adenosine receptor subtypes, namely A1 and A2A. This compound is an analogue of caffeine (B1668208) (1,3,7-trimethylxanthine). Studies on various caffeine analogues have shown that replacing the 1-methyl group with a larger substituent, such as an allyl group, can modulate receptor potency. nih.gov
Specifically, the substitution of the 1-methyl group with an allyl substituent has been found to enhance the potency at the A2A receptor by approximately 7- to 10-fold compared to caffeine, while having little effect on its potency at the A1 receptor. nih.gov This suggests a degree of selectivity for the A2A receptor. The antagonism of A2A receptors is a significant area of neuropharmacological research, as these receptors are abundant in brain regions associated with motor control and cognition, and their modulation can influence the release of neurotransmitters like dopamine (B1211576) and glutamate (B1630785). nih.gov
Table 1: Comparative Adenosine Receptor Affinity of 1-Substituted Xanthine Analogues vs. Caffeine Data derived from studies on caffeine analogues. nih.gov
| Compound | Substitution at N-1 Position | Relative Potency at A1 Receptor (vs. Caffeine) | Relative Potency at A2A Receptor (vs. Caffeine) |
|---|---|---|---|
| Caffeine | Methyl | Baseline | Baseline |
| This compound | Allyl | ~1x (Little to no change) | ~7-10x Enhanced Potency |
| 1-Propyl-3,7-dimethylxanthine | n-Propyl | ~1.4x Enhanced Potency | ~10x Enhanced Potency |
Experimental models of brain hypoxia (lack of oxygen) and ischemia (restricted blood flow) are used to study the pathological cascade of events that lead to neuronal cell death. nih.gov This cascade includes ATP depletion, ion imbalance, excessive release of the excitatory neurotransmitter glutamate, and subsequent cell death. nih.gov Pharmacological agents are often evaluated in these models for their potential to interrupt this destructive sequence.
Xanthine derivatives, as adenosine receptor antagonists, are relevant candidates for such evaluations. Adenosine levels rise significantly during hypoxia and ischemia, and its action via A1 receptors can be neuroprotective, but its action at A2A receptors is often considered to be neurotoxic. Therefore, selective A2A antagonists are of particular interest. Given that this compound demonstrates enhanced potency at A2A receptors, it is a logical candidate for investigation in preclinical models of cerebral ischemia, such as the transient bilateral carotid occlusion model in gerbils or the focal middle cerebral artery occlusion (MCAO) model in rats. nih.gov
In vitro (cell-based) systems provide a controlled environment to investigate specific mechanisms of neuroprotection. A common model involves inducing neurotoxicity by exposing cultured neurons to high levels of glutamate, a phenomenon known as excitotoxicity, which is a key component of ischemic brain injury. nih.gov
The neuroprotective potential of xanthine derivatives is often linked to their ability to modulate pathways that counteract excitotoxicity. While specific studies on this compound in glutamate-induced neurotoxicity models are not widely documented, research on related compounds provides a basis for its potential activity. For instance, certain synthetic methylxanthines have been shown to be more potent than caffeine in modulating intracellular calcium concentrations, a critical factor in excitotoxicity. nih.gov By antagonizing A2A receptors, this compound could potentially mitigate the downstream effects of excessive glutamate receptor activation, making it a candidate for study in these in vitro neuroprotection assays.
The role of adenosine A2A receptor antagonists is an active area of research in animal models of neurodegenerative diseases, particularly Parkinson's disease (PD). nih.govnih.gov A2A receptors are highly concentrated in the basal ganglia, a brain region critically affected in PD. Antagonism of these receptors has been shown to have motor-improving effects and is considered a promising non-dopaminergic therapeutic strategy. nih.gov
Given its profile as a potent A2A receptor antagonist, this compound is a relevant compound for exploration in such models. nih.gov Animal models, such as those using neurotoxins to induce parkinsonian symptoms in rodents or genetic models in organisms like Drosophila melanogaster, are employed to test the efficacy of new therapeutic agents. nih.gov The investigation of xanthine derivatives in these models aims to assess their ability to improve motor deficits and potentially slow disease progression. nih.gov
Immunomodulatory and Anti-inflammatory Research
Beyond the central nervous system, xanthine derivatives are known to possess immunomodulatory and anti-inflammatory properties. nih.govlookchem.com This has led to research into the potential of compounds like this compound in models of inflammation.
Inflammation is a complex biological response involving the release of various signaling molecules, including cytokines. Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) play a central role in initiating and sustaining inflammatory responses. thermofisher.com
Research on other methylxanthines provides a framework for the potential anti-inflammatory actions of this compound. For example, caffeine and its primary metabolite, paraxanthine, have been shown to inhibit the synthesis of TNF-α and other inflammatory mediators. wikipedia.orgnih.gov These effects are partly attributed to the non-selective inhibition of enzymes called phosphodiesterases (PDEs), which leads to an increase in intracellular cyclic AMP (cAMP), a molecule that can suppress inflammatory responses. wikipedia.org Given its structural similarity, this compound is hypothesized to be investigated for similar effects on these key inflammatory pathways.
Table 2: Potential Anti-inflammatory Research Targets for this compound Based on the known activities of the methylxanthine class of compounds. thermofisher.comwikipedia.orgnih.gov
| Inflammatory Marker/Pathway | Observed Effect with Related Xanthines (e.g., Caffeine) | Potential Research Application for this compound |
|---|---|---|
| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of synthesis | Evaluation of its ability to reduce TNF-α production in inflammatory models. |
| Interleukin-1β (IL-1β) | Reduction of mRNA expression | Investigation of its impact on the IL-1β signaling pathway. |
| Interleukin-6 (IL-6) | Reduction of mRNA expression | Assessment of its modulatory effect on IL-6 levels during an inflammatory response. |
| Phosphodiesterases (PDEs) | Inhibition | Characterization of its inhibitory profile against various PDE isoforms. |
Antiproliferative and Oncological Research Potential
The potential of theobromine (B1682246) and its derivatives as anticancer agents has been explored in several studies. nih.gov The structural modifications of the theobromine scaffold, particularly at the N1 position, have been a strategy to develop compounds with enhanced antiproliferative activity.
While specific research investigating the in vitro efficacy of this compound against L1210 (murine leukemia) cells is not prominent in the available literature, studies on other cancer cell lines provide evidence of its antiproliferative potential. Research has shown that 1-Allyltheobromine treatment on A549 non-small cell lung cancer cells resulted in a significant increase in the apoptotic cell population. smolecule.com
Furthermore, other synthetic derivatives of theobromine have demonstrated notable cytotoxic effects against various human cancer cell lines. For instance, a derivative known as T-1-MTA displayed activity against A549 (lung carcinoma) and HCT-116 (colorectal carcinoma) cell lines. nih.gov Another derivative, T-1-PMPA, showed significant suppression of proliferation in HepG2 (liver carcinoma) and MCF7 (breast cancer) cell lines. nih.gov These findings underscore the potential of the 1-allyl substituted theobromine structure as a template for developing antiproliferative agents, though its specific activity against L1210 cells remains to be determined.
| Compound | Cell Line | Cancer Type | Observed Effect | Source |
|---|---|---|---|---|
| 1-Allyltheobromine | A549 | Non-small cell lung cancer | Increased apoptotic cell population. smolecule.com | smolecule.com |
| T-1-MTA | A549 | Lung Carcinoma | IC50 of 22.49 μM. nih.gov | nih.gov |
| T-1-MTA | HCT-116 | Colorectal Carcinoma | IC50 of 24.97 μM. nih.gov | nih.gov |
| T-1-PMPA | HepG2 | Liver Carcinoma | IC50 of 3.51 μM. nih.gov | nih.gov |
| T-1-PMPA | MCF7 | Breast Cancer | IC50 of 4.13 μM. nih.gov | nih.gov |
Mechanistic investigations suggest that this compound exerts its anti-tumor effects primarily through the induction of apoptosis. smolecule.com The pro-apoptotic mechanisms are believed to involve the intrinsic mitochondrial pathway, characterized by the activation of key executioner enzymes caspase-3 and caspase-7. smolecule.com The activation of these caspases is a critical step in the cascade of events leading to programmed cell death. smolecule.com
The p53 tumor suppressor pathway is another important mechanism implicated in the apoptotic activity of 1-Allyltheobromine. smolecule.com In response to cellular stress induced by the compound, the p53 protein can be activated, leading to the transcriptional upregulation of pro-apoptotic genes that facilitate apoptosis. smolecule.com In addition to inducing apoptosis, 1-Allyltheobromine has been observed to affect cell cycle progression, specifically by causing an arrest in the G2/M phase, which contributes to its cytotoxic effects against cancer cells. smolecule.com Some theobromine derivatives have also been designed to target key receptors involved in cancer cell growth and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR).
Cardiovascular Research Applications in Experimental Systems
The cardiovascular effects of methylxanthines are well-documented, and this compound is studied within this context. The primary mechanisms of action for this class of compounds on the cardiovascular system are the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine receptors.
The regulation of vascular tone is a critical aspect of cardiovascular health. This compound is proposed to influence vascular tone through mechanisms shared with other methylxanthines. Inhibition of PDE enzymes by this compound can lead to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP in vascular smooth muscle cells promotes relaxation, resulting in vasodilation.
Additionally, the compound's antagonism of adenosine receptors, particularly A2A subtypes which are instrumental in mediating vasodilation, could be a significant contributor to its vascular effects. Research on caffeine analogues has shown that replacing a methyl group at the 1-position with an allyl substituent can enhance the compound's potency at A2 adenosine receptors. nih.gov This suggests that the allyl group in this compound may confer a more pronounced effect on adenosine receptor-mediated vascular responses compared to its parent compound, theobromine.
Currently, there is a lack of direct preclinical studies investigating the specific effects of this compound on myocardial ischemia and the reduction of infarct size. While high doses of a related compound, 1,7-dimethylxanthine, have been associated with potential cardiovascular stress, the effects of this compound in the context of ischemia-reperfusion injury have not been elucidated. chemicalbook.com
However, the known mechanisms of methylxanthines offer a basis for potential investigation. For example, agents that modulate adenosine receptors and PDE are areas of interest in cardioprotection research. nih.govnih.gov Levosimendan, a drug that acts on ATP-sensitive potassium channels, a pathway that can be influenced by adenosine receptor signaling, has been shown to have anti-ischemic effects and protect the heart from ischemia-reperfusion damage in preclinical models. wikipedia.org Given that this compound interacts with adenosine receptors, its potential role in cardioprotection against ischemic injury represents an unexplored but plausible area for future research.
Comparative Analysis with Other Xanthine Derivatives in Academic Research
Structural and Functional Relationships with Naturally Occurring Xanthines
All xanthines share a fundamental purine (B94841) bicyclic structure. The specific substituents at the N1, N3, and N7 positions of this ring system dictate their unique pharmacological characteristics. 1-Allyl-3,7-dimethylxanthine is a synthetic derivative of theobromine (B1682246), created by the addition of an allyl group at the N1 position. google.com This structural alteration is key to its distinct biological activity.
Table 1: Structural Comparison of Xanthine (B1682287) Derivatives
| Compound | IUPAC Name | N1-Substituent | N3-Substituent | N7-Substituent |
|---|---|---|---|---|
| This compound | 3,7-dimethyl-1-prop-2-enylpurine-2,6-dione | Allyl | Methyl | Methyl |
| Caffeine (B1668208) | 1,3,7-Trimethylxanthine | Methyl | Methyl | Methyl |
| Theobromine | 3,7-Dimethylxanthine | - | Methyl | Methyl |
| Theophylline (B1681296) | 1,3-Dimethylxanthine | Methyl | Methyl | - |
| Paraxanthine | 1,7-Dimethylxanthine | Methyl | - | Methyl |
Caffeine, a trimethylxanthine, is structurally distinct from this compound by having a methyl group at the N1 position instead of an allyl group. researchgate.netscbt.com This seemingly minor difference significantly alters its pharmacological profile. Both compounds act as central nervous system stimulants, but the nature of the N1 substituent influences receptor affinity and metabolic pathways. lookchem.com
Theobromine is the direct precursor for the synthesis of this compound. google.com Theobromine is a dimethylxanthine lacking a substituent at the N1 position. nih.govnih.gov This structural vacancy is the site of allylation to produce this compound. Functionally, theobromine is a weaker adenosine (B11128) receptor antagonist and has less pronounced effects on the central nervous system compared to caffeine. lookchem.com The addition of the allyl group to the theobromine backbone modifies these properties, creating a compound with a different pharmacological profile. smolecule.com
Theophylline, an isomer of theobromine, is methylated at the N1 and N3 positions, leaving the N7 position unsubstituted. nih.govavma.org In contrast, this compound has an allyl group at N1 and a methyl group at N7. Theophylline is a potent non-selective phosphodiesterase inhibitor and an adenosine receptor antagonist, widely recognized for its use as a bronchodilator. avma.orgnih.gov
Paraxanthine, the primary metabolite of caffeine in humans, is another dimethylxanthine isomer, with methyl groups at the N1 and N7 positions. scbt.comresearchgate.net It shares structural similarities with this compound at the N7-methyl position, but differs at the N1 (methyl vs. allyl) and N3 (unsubstituted vs. methyl) positions. Paraxanthine is a potent CNS stimulant and adenosine receptor antagonist, but its most distinguishing feature is its selective inhibition of a specific phosphodiesterase subtype, which sets it apart from other natural xanthines. researchgate.net
Differential Adenosine Receptor Specificity and Potency Profiles
The primary mechanism of action for many xanthines is the competitive antagonism of adenosine receptors (AR), of which there are four main subtypes: A₁, A₂ₐ, A₂ᵦ, and A₃. bohrium.comnih.gov The substitution pattern on the xanthine core is a critical determinant of both potency and selectivity for these receptor subtypes.
This compound is described in some research as a selective adenosine A₁ receptor (A₁R) antagonist. However, other studies on analogous compounds suggest that substituting the N1 position with an allyl group can enhance potency at A₂ receptors. nih.gov Further complicating the profile, one study found that this compound (also known as 1-allyltheobromine) demonstrates partial agonist activity at A₂ᵦ receptors, with an EC₅₀ of 11 µM. smolecule.com This mixed antagonist/agonist profile suggests the allyl group may permit unique interactions within the receptor's binding pocket.
In contrast, caffeine and theophylline are generally non-selective antagonists at A₁ and A₂ₐ receptors. nih.govavma.org Theobromine is a notably weaker antagonist than caffeine at these receptors. nih.gov Paraxanthine displays an affinity for A₁ and A₂ₐ receptors that is similar to or slightly stronger than caffeine's. nih.govresearchgate.net The available quantitative data on binding affinities (Ki), which measures the concentration required to inhibit 50% of radioligand binding, is often derived from different animal models and experimental conditions, making direct comparisons challenging.
Table 2: Comparative Adenosine Receptor Antagonist Affinities (Kᵢ in µM)
| Compound | A₁ Receptor (Ki) | A₂ₐ Receptor (Ki) | A₂ᵦ Receptor (Ki) | A₃ Receptor (Ki) |
|---|---|---|---|---|
| This compound | Selective antagonist (Value N/A) | Data not available | Partial Agonist (EC₅₀ = 11) smolecule.com | Data not available |
| Caffeine | 12-40 (rat/bovine) nih.govnih.gov | 4-25 (rat/bovine) nih.govnih.gov | 53 (human) nih.gov | >100 (rat) nih.gov |
| Theobromine | 100 (bovine) nih.gov | 150 (human) nih.gov | 71 (human) nih.gov | >100 (rat) nih.gov |
| Theophylline | 8.5-14 (rat/bovine) nih.govguidetopharmacology.org | 13-25 (rat/bovine) nih.govguidetopharmacology.org | 13 (human) nih.gov | >100 (rat) nih.gov |
| Paraxanthine | 21 (human) researchgate.net | 32 (human) researchgate.net | 4.5 (human) researchgate.net | >100 (human) researchgate.net |
Note: Values are compiled from various sources and experimental conditions and should be interpreted as indicative rather than absolute.
Contrasting Phosphodiesterase Inhibition Profiles
Xanthines also function by inhibiting phosphodiesterases (PDEs), a family of enzymes that degrade the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). This inhibition leads to increased intracellular levels of these messengers, resulting in physiological effects like smooth muscle relaxation.
This compound demonstrates a distinct PDE inhibition profile. It is reported to be particularly effective against PDE4, with inhibition constants (Kᵢ) in the 0.1 to 1 µM range. smolecule.com It also shows inhibitory activity against PDE1 and PDE5. smolecule.com
This profile contrasts sharply with naturally occurring xanthines. Theophylline is known as a potent but non-selective PDE inhibitor, which contributes significantly to its bronchodilatory effects. nih.gov Caffeine and theobromine are considered weak, non-selective PDE inhibitors, and this mechanism is generally thought to be secondary to their adenosine receptor antagonism at typical physiological concentrations. Paraxanthine stands out due to its selective inhibition of cGMP-preferring PDE9, a characteristic not shared by caffeine or the other primary methylxanthines, which may underlie some of its unique behavioral effects. researchgate.net
Table 3: Comparative Phosphodiesterase (PDE) Inhibition Profiles
| Compound | PDE Inhibition Profile | Notable Selectivity/Potency |
|---|---|---|
| This compound | Inhibits PDE1, PDE4, PDE5 smolecule.com | Particularly effective against PDE4 (Kᵢ = 0.1-1 µM) smolecule.com |
| Caffeine | Weak, non-selective inhibitor | Generally considered a secondary mechanism of action |
| Theobromine | Weak, non-selective inhibitor | Some reports suggest PDE4 inhibition |
| Theophylline | Potent, non-selective inhibitor nih.gov | Inhibition of PDE3 and PDE4 contributes to bronchodilation nih.gov |
| Paraxanthine | Selective inhibitor of cGMP-preferring PDE researchgate.net | Selective for PDE9 researchgate.net |
: Implications for Developing Selective Pharmacological Probes
The development of selective pharmacological probes is a cornerstone of modern molecular biology and drug discovery, enabling researchers to investigate the function of specific biological targets, such as receptors, with high precision. Within the extensive family of xanthine derivatives, subtle structural modifications can lead to significant changes in receptor affinity and selectivity. The compound this compound serves as a key example of how targeted chemical alterations inform the creation of these sophisticated research tools. Its unique profile, when compared to ubiquitous xanthines like caffeine and theophylline, reveals important structure-activity relationships (SAR) that are crucial for designing probes with high selectivity for specific subtypes of adenosine receptors.
In academic research, the primary value of this compound lies in its altered affinity for A1 and A2 adenosine receptors compared to its parent compounds. Research into a variety of caffeine and theophylline analogues has demonstrated that replacing the methyl group at the N1 position with a larger substituent, such as an allyl, n-propyl, or propargyl group, has a pronounced effect on receptor selectivity. nih.gov Specifically, the introduction of the allyl group at the N1 position of the 3,7-dimethylxanthine (theobromine) scaffold results in a compound that, while having little change in its potency at the A1 receptor, exhibits a 7- to 10-fold enhancement in potency at the A2 receptor. nih.gov
This shift towards A2 selectivity is a significant finding. Caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine) are known for being relatively nonselective antagonists for A1 and A2 receptors. nih.gov This lack of selectivity can complicate research aiming to isolate the physiological role of a single receptor subtype. This compound, by demonstrating preferential affinity for the A2 receptor, provides a more specialized tool and a valuable molecular template. nih.gov
The implications of this enhanced, albeit moderate, selectivity are substantial for the development of pharmacological probes. A selective probe must bind with high affinity to its intended target while having low affinity for off-target sites. The discovery that the N1-allyl substitution enhances A2 receptor potency guides medicinal chemists in synthesizing new derivatives with even greater selectivity. nih.gov By using this compound as a lead compound, researchers can explore further modifications to the xanthine core or the allyl group itself to improve A2 receptor affinity and selectivity.
Furthermore, the chemical nature of the allyl group in this compound offers additional advantages for creating pharmacological probes. The double bond in the allyl group is a reactive site that can undergo various chemical reactions, such as 1,3-dipolar cycloadditions. This reactivity allows for the covalent attachment of reporter molecules, such as fluorescent dyes, biotin (B1667282) tags, or radioactive isotopes, to the xanthine structure. Such tagged molecules are indispensable in research for visualizing receptor distribution in tissues, quantifying receptor density, and in high-throughput screening assays.
Guidance for SAR: It establishes that N1-alkylation with groups like allyl can tune the selectivity of the xanthine scaffold towards A2 adenosine receptors.
Synthetic Utility: The allyl group provides a chemical handle for synthesizing more complex and versatile probes for in-depth pharmacological studies.
This makes this compound not just a compound of academic interest for its own pharmacological properties, but a foundational tool that informs the rational design of next-generation probes to unravel the specific functions of adenosine receptor subtypes.
Interactive Data Table: Comparative Receptor Affinity of Xanthine Derivatives
| Compound | N1-Substituent | N3-Substituent | N7-Substituent | Relative A1 Receptor Potency (vs. Caffeine) | Relative A2 Receptor Potency (vs. Caffeine) | Selectivity Profile |
| Caffeine | Methyl | Methyl | Methyl | 1x | 1x | Non-selective nih.gov |
| Theophylline | Methyl | Methyl | H | ~1x (vs. Caffeine) | ~1x (vs. Caffeine) | Non-selective nih.gov |
| Theobromine | H | Methyl | Methyl | Low | Low | Non-selective |
| This compound | Allyl | Methyl | Methyl | ~1x (vs. Caffeine) | ~7-10x (vs. Caffeine) | A2-selective nih.gov |
| 3,7-Dimethyl-1-propylxanthine | n-Propyl | Methyl | Methyl | ~1.4x (vs. Caffeine) | ~10x (vs. Caffeine) | A2-selective nih.gov |
Future Directions and Emerging Research Avenues
Design and Synthesis of Novel 1-Allyl-3,7-dimethylxanthine Analogues with Enhanced Selectivity
A primary focus of future research is the rational design and synthesis of new analogues of this compound. The goal is to create derivatives with improved selectivity for specific biological targets, which could lead to more effective and safer drugs.
One established synthetic route to this compound involves the reaction of theobromine (B1682246) with allyl bromide. chemicalbook.com Variations of this method, including using different starting materials and reaction conditions, are being explored to generate a diverse library of analogues. google.comgoogle.com For instance, researchers are systematically replacing the methyl and allyl groups on the xanthine (B1682287) core with other functional groups, such as n-propyl, propargyl, isobutyl, chloroethyl, hydroxyethyl, and benzyl (B1604629) moieties. lookchem.com
The aim of these structural modifications is to fine-tune the compound's interaction with its biological targets, such as adenosine (B11128) receptors. By altering the size, shape, and electronic properties of the molecule, scientists hope to enhance its binding affinity and selectivity for a particular receptor subtype. This approach has been successfully applied to other xanthine derivatives, leading to the development of compounds with potent and specific biological activities. mdpi.com For example, the synthesis of novel alloxazine (B1666890) analogues has yielded compounds with enhanced antitumor efficacy and selectivity. nih.govnih.gov
Advanced Preclinical Models for Deeper Mechanistic Understanding
To fully elucidate the therapeutic potential of this compound and its analogues, researchers are turning to advanced preclinical models. These models provide a more nuanced understanding of the compound's mechanism of action and its effects on complex biological systems.
While the primary mechanism of action for many xanthine derivatives involves antagonism of adenosine receptors, the precise downstream effects can be multifaceted. Preclinical studies will aim to dissect these pathways in greater detail. This includes investigating the compound's influence on intracellular signaling cascades, neurotransmitter release, and gene expression.
The use of sophisticated animal models of disease is crucial in this endeavor. These models allow researchers to study the compound's efficacy in a more physiologically relevant context. Furthermore, techniques such as in vivo imaging and electrophysiology can provide real-time data on the compound's effects on brain activity and other physiological parameters.
Integration with Omics Technologies and Systems Biology Approaches
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to understand the global effects of this compound on a biological system. nih.govnih.gov By integrating data from these different levels of biological organization, a systems biology approach can provide a holistic view of the compound's mechanism of action. nih.gov
For example, transcriptomic analysis can reveal which genes are turned on or off in response to the compound, while proteomics can identify changes in protein expression levels. Metabolomics can then provide a snapshot of the metabolic changes that occur. nih.gov This integrated approach can help to identify novel drug targets and biomarkers of drug response. nih.gov
The application of multi-omics technologies has already proven valuable in understanding complex biological processes and can be leveraged to gain a deeper understanding of how this compound and its derivatives function. nih.gov
Potential Applications in Drug Discovery and Development as a Lead Compound
This compound holds significant promise as a lead compound in drug discovery. jetir.org A lead compound is a chemical starting point for the development of a new drug. jetir.orgresearchgate.net Its known biological activity and chemical structure provide a foundation for the design of more potent and selective drug candidates. jetir.org
The process of lead optimization involves making systematic chemical modifications to the lead compound to improve its pharmacological properties. jetir.orgresearchgate.net The diverse library of this compound analogues being synthesized will serve as a rich source of potential drug candidates.
Given its xanthine scaffold, this compound and its derivatives are being investigated for a range of potential therapeutic applications, including as central nervous system stimulants, vasodilators, and for respiratory conditions. lookchem.com There is also emerging interest in its potential anti-cancer properties. lookchem.com As research progresses, this compound could serve as the basis for a new generation of drugs targeting a variety of diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
